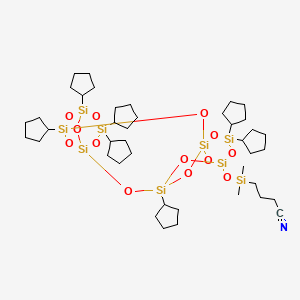![molecular formula C19H17NO2 B1511517 2-[3-(ベンジルオキシ)フェニル]-6-メトキシピリジン CAS No. 1381944-26-8](/img/structure/B1511517.png)
2-[3-(ベンジルオキシ)フェニル]-6-メトキシピリジン
概要
説明
2-[3-(Benzyloxy)phenyl]-6-methoxypyridine is an organic compound with a structure featuring a benzyloxy group attached to a phenyl ring, which is then bonded to a methoxypyridine unit. This intricate arrangement of aromatic rings and functional groups contributes to its unique chemical properties and makes it a subject of interest in various fields of scientific research.
科学的研究の応用
2-[3-(Benzyloxy)phenyl]-6-methoxypyridine is utilized in various scientific domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studies often focus on its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: : It is used in the manufacture of specialty chemicals and as a building block in material science.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine typically involves the following steps:
Starting Materials: : The synthesis begins with the preparation of 3-(Benzyloxy)phenylboronic acid.
Suzuki-Miyaura Coupling: : This compound is then subjected to Suzuki-Miyaura coupling with 6-bromopyridine in the presence of a palladium catalyst to form 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine.
Methoxylation: : The final step involves the methoxylation of the pyridine ring under basic conditions to yield the target compound.
Industrial Production Methods
The industrial production methods for this compound typically mirror the laboratory synthesis but are scaled up to accommodate larger quantities. The key focus is on optimizing reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, to form corresponding aldehydes or ketones.
Reduction: : Reduction of the pyridine ring is possible under specific conditions, leading to the formation of piperidine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: : Substitution reactions often require strong acids or bases, along with suitable halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxybenzaldehyde, while reduction could produce piperidine derivatives.
作用機序
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets, such as enzymes and receptors. Its methoxy and benzyloxy groups allow it to form stable interactions with these targets, influencing various biochemical pathways.
類似化合物との比較
Unique Features
Compared to other compounds with similar structures, 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine is unique due to the specific positioning of its functional groups, which enhances its reactivity and binding affinity.
List of Similar Compounds
2-(3-Methoxyphenyl)-6-methoxypyridine
2-(3-Benzyloxyphenyl)-4-methoxypyridine
3-(Benzyloxy)aniline derivatives
These comparisons highlight the distinct features and applications of 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine, setting it apart from other related compounds.
特性
IUPAC Name |
2-methoxy-6-(3-phenylmethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-19-12-6-11-18(20-19)16-9-5-10-17(13-16)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKNSGNAYJKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743022 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-26-8 | |
| Record name | Pyridine, 2-methoxy-6-[3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate](/img/structure/B1511451.png)



![6-Methyl-2-[(1E)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1511456.png)
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1511460.png)


